Cas no 143724-36-1 ((5-Bromothiophen-2-yl)tributylstannane)
(5-Bromothiophen-2-yl)tributylstannane Chemical and Physical Properties
Names and Identifiers
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- (5-Bromothiophen-2-yl)tributylstannane
- (5-bromothiophen-2-yl)-tributylstannane
- (5-Bromothiophen-2-yl)tributylstanne
- 2-tributylstannyl-5-bromothiophene
- SCHEMBL3327495
- A884898
- QZPYNNAAWHVCBW-UHFFFAOYSA-N
- (5-Bromothiophen-2-yl)(tributyl)stannane
- (5-Bromo-thiophen-2-yl)-tributyl-stannane
- 143724-36-1
- DTXSID20577729
- DA-26807
- Stannane, (5-bromo-2-thienyl)tributyl-
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- MDL: MFCD20483371
- Inchi: 1S/C4H2BrS.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
- InChI Key: QZPYNNAAWHVCBW-UHFFFAOYSA-N
- SMILES: [Sn](C1=CC=C(S1)Br)(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 452.02000
- Monoisotopic Mass: 452.01954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.24000
- LogP: 6.79180
(5-Bromothiophen-2-yl)tributylstannane Security Information
- Storage Condition:Sealed in dry,Room Temperature
(5-Bromothiophen-2-yl)tributylstannane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004480-1g |
(5-Bromothiophen-2-yl)tributylstannane |
143724-36-1 | 95% | 1g |
$411.84 | 2022-04-02 | |
| Chemenu | CM199519-1g |
(5-Bromothiophen-2-yl)tributylstannane |
143724-36-1 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM199519-1g |
(5-Bromothiophen-2-yl)tributylstannane |
143724-36-1 | 95% | 1g |
$482 | 2023-01-19 |
(5-Bromothiophen-2-yl)tributylstannane Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on (5-Bromothiophen-2-yl)tributylstannane
In-Depth Analysis of (5-Bromothiophen-2-yl)tributylstannane (CAS No. 143724-36-1): Properties, Applications, and Industry Trends
(5-Bromothiophen-2-yl)tributylstannane (CAS 143724-36-1) is a specialized organotin compound widely utilized in advanced organic synthesis and material science. Its molecular structure combines a bromothiophene moiety with a tributylstannane group, making it a versatile reagent for cross-coupling reactions, particularly in Stille coupling—a pivotal method for constructing carbon-carbon bonds in pharmaceuticals and electronic materials.
The growing demand for high-performance organic semiconductors and OLED materials has spotlighted compounds like (5-Bromothiophen-2-yl)tributylstannane. Researchers frequently search for "Stille coupling reagents" or "bromothiophene derivatives," reflecting its relevance in optoelectronics and drug discovery. Its CAS 143724-36-1 identifier ensures precise tracking in regulatory and safety databases, aligning with industry standards.
Recent studies emphasize the role of thiophene-based compounds in sustainable energy solutions, such as organic photovoltaics (OPVs) and flexible displays. This compound’s electron-rich aromatic system and metal-organic hybrid properties enable tailored modifications for conductive polymers. Users often inquire about "synthetic routes for thiophene derivatives" or "tin-based catalysts," underscoring its interdisciplinary appeal.
From a synthetic chemistry perspective, (5-Bromothiophen-2-yl)tributylstannane offers exceptional regioselectivity and thermal stability. Its tributylstannane group facilitates efficient transmetalation, a critical step in palladium-catalyzed reactions. Laboratories prioritize "handling air-sensitive reagents" and "purification techniques for organotins," topics frequently addressed in technical guides.
Environmental and safety considerations are paramount. While not classified as hazardous, proper storage conditions (e.g., inert atmospheres) and waste disposal protocols are essential. The compound’s low volatility and compatibility with green solvents align with trends toward eco-friendly synthesis, a hotspot in academic and industrial forums.
In summary, (5-Bromothiophen-2-yl)tributylstannane (CAS 143724-36-1) bridges gaps between small-molecule synthesis and advanced materials. Its integration into AI-driven drug design and next-gen electronics highlights its enduring value. For researchers, keywords like "organotin reagent suppliers" or "thiophene functionalization" remain critical for sourcing and innovation.
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